
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione is a synthetic organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with two nonanoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione typically involves the acylation of cyclohexa-2,5-diene-1,4-dione with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclohexa-2,5-diene-1,4-dione is reacted with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in redox reactions, which can modulate biological pathways. For example, its quinone derivatives can generate reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: Known for its redox properties and applications in organic synthesis.
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Used in the synthesis of natural products and pharmaceuticals.
2,5-Diaminocyclohexa-2,5-diene-1,4-dione: Exhibits unique reactivity due to the presence of amino groups.
Uniqueness
2,5-Dinonanoylcyclohexa-2,5-diene-1,4-dione is unique due to its nonanoyl substituents, which impart specific physical and chemical properties. These properties can be exploited in the design of new materials and therapeutic agents.
Propriétés
Numéro CAS |
183747-26-4 |
|---|---|
Formule moléculaire |
C24H36O4 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2,5-di(nonanoyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H36O4/c1-3-5-7-9-11-13-15-21(25)19-17-24(28)20(18-23(19)27)22(26)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clé InChI |
YYPNGMHZNFAISZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)C1=CC(=O)C(=CC1=O)C(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


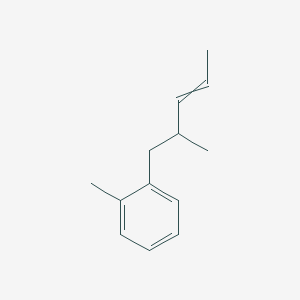


![N~2~,N~6~-Bis[3-(triethoxysilyl)propyl]pyridine-2,6-dicarboxamide](/img/structure/B14260421.png)
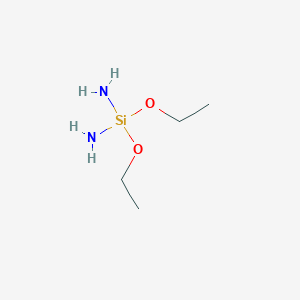
![Ethanone, 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-chloro-](/img/structure/B14260429.png)
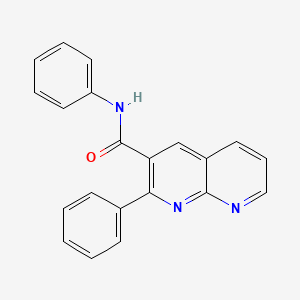
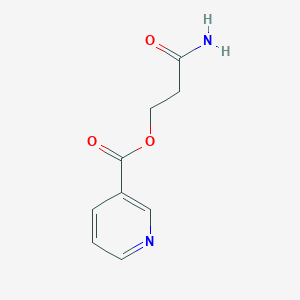
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)
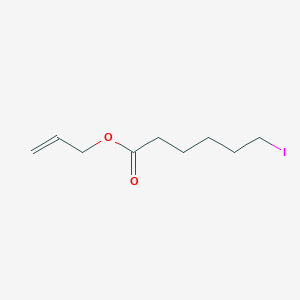
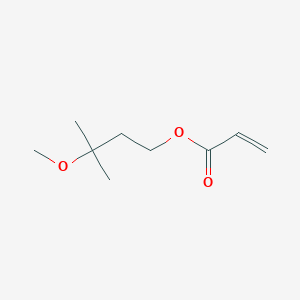
![1-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-one](/img/structure/B14260477.png)
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)

